molecular formula C23H26N4O3 B2438695 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 879582-85-1

3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2438695
CAS-Nummer: 879582-85-1
Molekulargewicht: 406.486
InChI-Schlüssel: NTWOBHLAJXQJRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)24-23(27)30/h3-9H,10-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWOBHLAJXQJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3C_{21}H_{27}N_3O_3 with a molecular weight of approximately 395.46 g/mol. The structure includes a quinazoline backbone substituted with a piperazine moiety and a propanamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives for their activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli with a minimum inhibitory concentration (MIC) of 65 mg/mL.
  • Compound 15 showed moderate activity against Staphylococcus aureus and Candida albicans, with inhibition zones ranging from 10 to 12 mm and MIC values around 75 to 80 mg/mL .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13E. coli1565
15Staphylococcus aureus10-1275-80
14aCandida albicans1270

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer potential. A series of compounds were synthesized and tested for cytotoxicity against various cancer cell lines. Some key findings include:

  • Compounds designed as PARP-1/2 inhibitors exhibited IC50 values in the nanomolar range against cancer cells. For instance, one derivative showed an IC50 of less than 3.12 μM in MX-1 cells when combined with temozolomide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the quinazoline ring significantly influence biological activity. Substituents at the 1 and 3 positions can enhance antibacterial activity, while specific functional groups can increase anticancer efficacy .

Case Studies

  • Antiviral Activity : A novel series of quinazoline derivatives were evaluated for antiviral properties against vaccinia and adenovirus. One compound displayed an EC50 value of 1.7 μM against vaccinia, significantly outperforming standard antiviral agents .
  • In Vivo Studies : Further investigations into the in vivo efficacy of selected compounds are ongoing to assess their therapeutic potential in animal models.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antibacterial agents. The compound under discussion has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : Quinazoline derivatives are known to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which target these enzymes to prevent bacterial proliferation .
  • Research Findings : A study demonstrated that several quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, specific derivatives showed a broad bioactive spectrum, indicating their potential as new antimicrobial agents .

Table 1: Summary of Antibacterial Activity of Quinazoline Derivatives

Compound IDStructureActivity Against Gram-positiveActivity Against Gram-negativeReference
Compound 13[Structure]ModerateModerate
Compound 15[Structure]Broad SpectrumBroad Spectrum

Other Pharmacological Activities

Apart from antimicrobial properties, quinazoline derivatives have been investigated for various other pharmacological activities:

  • Anticancer Activity : Some studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation in preclinical models, making them candidates for treating inflammatory diseases.
  • Central Nervous System Effects : Certain derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Q & A

Q. What synthetic strategies are commonly employed for constructing the quinazoline-2,4-dione core in derivatives like this compound?

The quinazoline-2,4-dione core is typically synthesized via alkylation of 4(3H)-quinazolinone intermediates using halogenated ketones or via cyclization of isatoic anhydride derivatives. For example, alkylation with 3-halo-1-phenylpropan-1-one under basic conditions has been reported, though drawbacks include long reaction times and reliance on metal catalysts like copper . Alternative routes involve oxidative ring closure of hydrazine intermediates using green oxidants (e.g., sodium hypochlorite) to improve sustainability . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield enhancement, as seen in bivalent ligand syntheses achieving 51–53% yields .

Q. What analytical techniques are essential for characterizing the purity of this compound post-synthesis?

Key techniques include:

  • 1H/13C NMR spectroscopy : To confirm proton environments and carbon frameworks, particularly the piperazine methyl groups (δ ~2.2–2.5 ppm) and quinazoline carbonyl signals (δ ~165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error margins .
  • Elemental analysis : To validate C, H, and N composition within ±0.4% of theoretical values .
  • HPLC : For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers validate the structural integrity of this compound when discrepancies arise between theoretical and experimental NMR data?

Discrepancies often stem from dynamic effects (e.g., rotamers in the piperazine-propyl chain) or solvent-dependent shifts. To resolve this:

  • Perform variable-temperature NMR to identify conformational exchange broadening.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly in the aromatic and aliphatic regions .

Q. What methodologies are recommended for elucidating the biological target profile of this compound given its structural complexity?

Prioritize these approaches:

  • Receptor binding assays : Screen against serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radioligand displacement (e.g., [3H]spiperone for 5-HT2A) .
  • Kinase profiling : Test inhibition of Akt isoforms due to structural similarity to Akti-2 analogs .
  • In vitro cytotoxicity models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays, referencing protocols for triazolopyridine derivatives .

Q. How can computational chemistry approaches guide the optimization of this compound's pharmacokinetic properties?

  • Molecular docking : Map interactions between the 2,3-dimethylphenyl-piperazine moiety and target proteins (e.g., 5-HT1A receptor) using AutoDock Vina .
  • QSAR modeling : Corlate logP values (predicted via ChemAxon) with cellular permeability data to optimize substituents on the quinazoline core .
  • Metabolic stability prediction : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., N-methyl groups) for deuteration or fluorination .

Q. What experimental designs are critical for resolving contradictions in reported activity data across different studies?

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Dose-response curves : Compare EC50/IC50 values across multiple cell lines or receptor subtypes to confirm selectivity .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., triazoloquinazolines) to identify trends in substituent effects .

Q. What strategies are effective for improving synthetic yields of piperazine-containing quinazolinones like this compound?

  • Solvent optimization : Replace DMF with ethanol or acetonitrile to reduce side reactions during alkylation .
  • Catalyst screening : Test non-toxic alternatives (e.g., ZnCl2 instead of Cu) for coupling steps, as seen in triazole syntheses .
  • Microwave-assisted synthesis : Apply controlled heating (100–120°C, 30 min) to accelerate cyclization steps .

Q. How should researchers design SAR studies to evaluate the pharmacophoric contributions of the 2,3-dimethylphenyl-piperazine moiety?

  • Synthesize analogs with substituent variations (e.g., 2-methoxy or 3-chloro groups) to assess electronic effects .
  • Introduce bioisosteres (e.g., morpholine or thiomorpholine) to probe steric and hydrogen-bonding requirements .
  • Conduct radioligand competition assays to quantify binding affinity changes, correlating with computational docking poses .

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